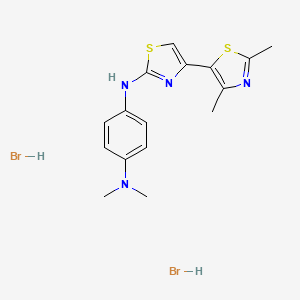![molecular formula C18H20N2OS B4937946 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its promising biological activities. This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and has shown potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of the enzyme topoisomerase II. In addition, it has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Studying its potential as a therapeutic agent for various types of cancer.
2. Investigating its mechanism of action and identifying other molecular targets.
3. Developing more efficient synthesis methods to improve its yield and purity.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy.
5. Studying its potential as an anti-inflammatory and antioxidant agent.
Conclusion:
In conclusion, 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a promising compound in the field of medicinal chemistry. Its potential as an anticancer agent and its ability to induce apoptosis in cancer cells make it a valuable compound for further research. Future studies should focus on identifying its mechanism of action, developing more efficient synthesis methods, and evaluating its safety and efficacy in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid ethyl ester with ethyl 4-bromo-2-ethylbenzoate in the presence of potassium carbonate to form ethyl 4-(2-ethylbenzoyl)-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine-5-carboxylate. This intermediate is then reacted with butyl lithium to form the desired compound.
Aplicaciones Científicas De Investigación
The compound 3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Propiedades
IUPAC Name |
3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-3-5-10-20-12-19-17-16(18(20)21)15(11-22-17)14-8-6-13(4-2)7-9-14/h6-9,11-12H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDFYHVZQKBGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4937879.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)
![1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
![1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)